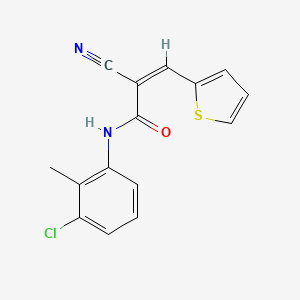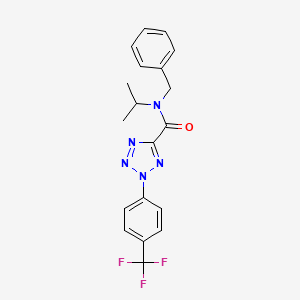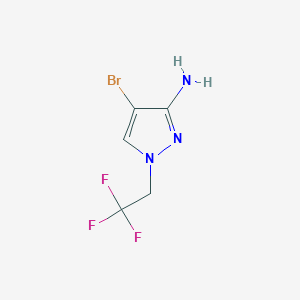
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTIO is a nitric oxide (NO) scavenger that can bind to NO and prevent its biological effects.
作用機序
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide acts as a NO scavenger by binding to NO and preventing its biological effects. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide binds to NO and forms a stable complex, preventing NO from reacting with other molecules and exerting its biological effects.
Biochemical and Physiological Effects
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide can inhibit the production of reactive oxygen species (ROS) and cytokines in macrophages and endothelial cells. In vivo studies have shown that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide can reduce blood pressure in hypertensive rats and protect against ischemia-reperfusion injury in the heart and brain.
実験室実験の利点と制限
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high affinity for NO and can be used at low concentrations. However, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide also has some limitations. It can react with other molecules besides NO, leading to false-positive results. It can also interfere with the activity of enzymes that produce or consume NO, leading to potential artifacts.
将来の方向性
There are several future directions for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide research. One direction is to investigate the role of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide in cancer therapy. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has been shown to enhance the cytotoxicity of chemotherapy drugs in cancer cells by inhibiting the production of ROS. Another direction is to develop N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide analogs with improved selectivity and potency for NO scavenging. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide analogs could be used as therapeutic agents for various diseases associated with excessive NO production.
合成法
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide can be synthesized using a two-step process. The first step involves the reaction of indole-2-carboxylic acid with thionyl chloride to form 2-chloroindole-3-carboxylic acid. The second step involves the reaction of 2-chloroindole-3-carboxylic acid with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethanamine in the presence of triethylamine to form N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide.
科学的研究の応用
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a NO scavenger to investigate the role of NO in various biological processes, including cardiovascular diseases, cancer, and inflammation. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has also been used as a spin trap for electron paramagnetic resonance (EPR) spectroscopy to investigate the kinetics and mechanisms of radical reactions.
特性
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-18(16-10-13-4-1-2-5-15(13)21-16)19-11-17(14-6-9-24-12-14)22-8-3-7-20-22/h1-10,12,17,21H,11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNFFADAXAMHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

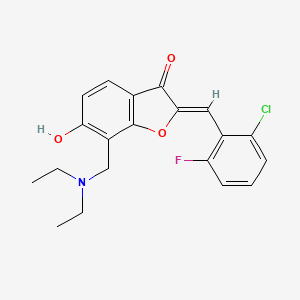


![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440526.png)

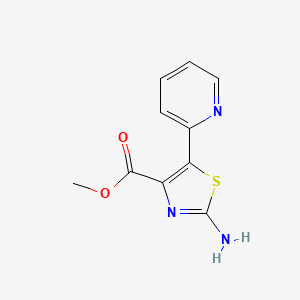
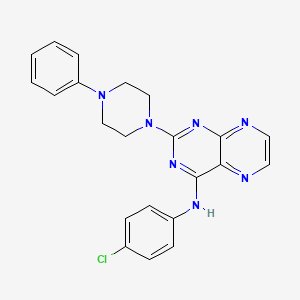
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440533.png)
